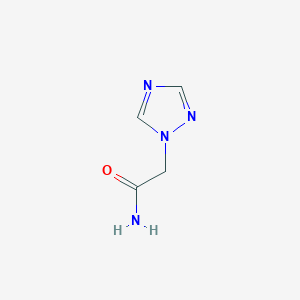

2-(1H-1,2,4-triazol-1-yl)acetamide

描述

Significance of 1,2,4-Triazole (B32235) Heterocycles in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a prominent structural feature in a wide array of therapeutic agents. researchgate.netwisdomlib.org Its prevalence in medicinal chemistry stems from its ability to engage in various biological interactions, contributing to a broad spectrum of pharmacological activities. bohrium.comchemicalbook.com Derivatives of 1,2,4-triazole have been successfully developed into drugs with diverse clinical applications, demonstrating the versatility of this heterocyclic system. nih.govnih.gov

The biological significance of the 1,2,4-triazole nucleus is underscored by its presence in numerous FDA-approved drugs. nih.gov These compounds exhibit a range of therapeutic effects, including antifungal, antiviral, and anticancer activities. nih.govontosight.ai For instance, the antifungal mechanism of many triazole-based drugs involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov

The following table provides examples of the diverse pharmacological activities associated with 1,2,4-triazole derivatives:

| Pharmacological Activity | Examples of 1,2,4-Triazole Applications |

| Antifungal | Inhibition of fungal cytochrome P450 enzymes. nih.gov |

| Antibacterial | Active against various bacterial strains, with some derivatives showing potency comparable to standard antibiotics. nih.govnih.gov |

| Anticancer | Derivatives have shown activity against various cancer cell lines. researchgate.net |

| Antiviral | Ribavirin, a broad-spectrum antiviral drug, contains a 1,2,4-triazole ring. nih.govnih.gov |

| Anti-inflammatory | Certain derivatives have demonstrated anti-inflammatory properties. bohrium.comnih.gov |

| Anticonvulsant | Some 1,2,4-triazole compounds have been investigated for their anticonvulsant potential. wisdomlib.orgnih.gov |

| Antitubercular | Derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. bohrium.comnih.gov |

The continued exploration of 1,2,4-triazole chemistry is a testament to its enduring importance in the development of new and effective medicines. wisdomlib.org

Role of Acetamide (B32628) Moiety in Bioactive Compounds

The acetamide group, with its characteristic CH3CONH- structure, is another key functional group frequently encountered in biologically active molecules. nih.gov While acetamide itself has limited direct therapeutic applications, primarily serving as a solvent and plasticizer, its derivatives are of significant interest in medicinal chemistry. patsnap.comwikipedia.org The presence of the acetamide moiety can influence a compound's physical and chemical properties, such as solubility and its ability to form hydrogen bonds, which are crucial for drug-receptor interactions. patsnap.com

The versatility of the acetamide scaffold is evident in its presence in a variety of therapeutic classes:

| Therapeutic Area | Role of Acetamide Moiety |

| Analgesics | Paracetamol, a widely used analgesic and antipyretic, contains an acetamide group. nih.gov |

| Anticancer | The amide moiety can be important for the anticancer activity of certain compounds. ontosight.ai |

| Antimicrobial | Acetamide analogs have been investigated for their antimicrobial, antifungal, and antiviral properties. patsnap.com |

| Enzyme Inhibition | N-substituted acetamides have shown promise in inhibiting specific enzymes linked to various diseases. patsnap.com |

The acetamide moiety's ability to modulate the pharmacokinetic and pharmacodynamic properties of a molecule makes it a valuable component in the design of new drugs. archivepp.com

Hybridization Strategies in Chemical Biology for Novel Agents

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single new molecule. hilarispublisher.comresearchgate.neteurekaselect.comnih.gov This approach aims to create hybrid compounds with several potential advantages, including improved affinity and efficacy, a modified selectivity profile, dual or multiple modes of action, and reduced side effects. hilarispublisher.comresearchgate.net The resulting hybrid molecules can be designed to interact with multiple biological targets, which is particularly relevant for treating complex, multifactorial diseases. nih.govbenthamdirect.com

The rationale behind molecular hybridization is to leverage the known activities of the parent molecules to create a synergistic effect in the new hybrid. hilarispublisher.com This strategy has been successfully applied in various therapeutic areas, including the development of agents for neurodegenerative diseases, cancer, and infectious diseases. researchgate.netnih.govresearchgate.net The design of these multi-target directed ligands (MTDLs) is a growing area of research, offering a promising alternative to the traditional "one molecule, one target" paradigm. nih.gov

The development of hybrid compounds that combine the 1,2,4-triazole heterocycle with the acetamide moiety is a logical extension of this strategy. nih.gov By bringing together these two well-established pharmacophores, researchers aim to create novel chemical entities with unique and potentially superior pharmacological profiles.

Structure

3D Structure

属性

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRMZGYSACOJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h 1,2,4 Triazol 1 Yl Acetamide and Its Derivatives

Established Synthetic Pathways

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation in Hybrid Structures

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a powerful and widely used "click chemistry" reaction for the synthesis of 1,2,3-triazole-containing hybrid molecules. nih.govbohrium.comnih.gov This reaction is celebrated for its high efficiency, selectivity, mild reaction conditions, and the biocompatibility of its reactants. nih.govbohrium.com The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com This method provides a significant rate acceleration, often by a factor of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen cycloaddition, which typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.govjetir.org

The catalytic cycle is initiated by the formation of a copper(I) acetylide complex. nih.gov The reaction can be catalyzed by various copper(I) sources, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), or by using copper(II) salts like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in the presence of a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ. nih.govbeilstein-journals.org The versatility of the CuAAC reaction allows for its application in diverse fields, including drug discovery, bioconjugation, and materials science. nih.govnih.govmdpi.com

This methodology has been successfully employed to synthesize a variety of triazole-hybrid structures. For instance, researchers have synthesized 1,2,3-triazoles coupled with diaryl sulfone moieties and chalcone-linked 1,2,3-triazole derivatives. nih.govmdpi.com The reaction's robustness is demonstrated by its compatibility with a wide array of functional groups and its effectiveness in various solvents, including environmentally benign options like water. nih.govacs.org

N-Alkylation of 1,2,4-Triazole (B32235) Sodium Salt with Halides

The N-alkylation of 1,2,4-triazole is a fundamental and direct method for introducing substituents onto the triazole ring. This reaction typically involves the deprotonation of 1,2,4-triazole with a base to form the more nucleophilic triazolide anion, which then reacts with an alkyl halide. The use of sodium hydride (NaH) or sodium methoxide (B1231860) are common strategies to generate the triazole salt. mdpi.comnih.gov

A significant challenge in the N-alkylation of 1,2,4-triazole is the potential for reaction at two different nitrogen atoms (N1 and N4), leading to a mixture of isomers. nih.govgoogle.com However, specific reaction conditions can favor the formation of one isomer over the other. For instance, the alkylation of 1,2,4-triazole with methyl sulfate in the presence of sodium methoxide in methanol (B129727) can produce a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. nih.gov

In the context of synthesizing 2-(1H-1,2,4-triazol-1-yl)acetamide derivatives, this method involves reacting the sodium salt of 1,2,4-triazole with a suitable 2-haloacetamide. For example, a series of N-substituted 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazol-2-yl-2-sulfanyl acetamide (B32628) derivatives were synthesized by reacting the corresponding triazole with various substituted 2-bromoacetamides in the presence of sodium hydride. mdpi.com

Pinner Reaction Strategy for Triazolylacetates and Related Compounds

The Pinner reaction provides a versatile pathway for the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates. nih.govnih.gov This strategy utilizes the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ester salt, known as a Pinner salt. wikipedia.org These Pinner salts are reactive intermediates that can undergo further nucleophilic attack to yield a variety of heterocyclic compounds. nih.govwikipedia.org

In this synthetic approach, α-mono- and α,α-disubstituted ethyl cyanoacetates are first converted into their corresponding carboxyimidate salts (Pinner salts). nih.govnih.gov The subsequent reaction of these key intermediates with formylhydrazide leads to the formation of the desired 2-(1H-1,2,4-triazol-3-yl)acetates. nih.govnih.gov The regioselectivity of the cyclization depends on the structure of the Pinner salt and the nature of the nucleophile used. nih.gov

This method has been successfully applied to the gram-scale synthesis of various α-substituted triazolylacetates. nih.gov An alternative approach for α,α-disubstituted derivatives involves the double alkylation of the methylene (B1212753) group in a parent N-protected 2-(1H-1,2,4-triazol-3-yl)acetate. nih.gov The resulting esters can be saponified to the corresponding carboxylic acids, although isolation of the free acids can sometimes be accompanied by partial decarboxylation. nih.gov

Condensation Reactions for Scaffold Assembly

Condensation reactions are a cornerstone in the synthesis of the 1,2,4-triazole ring system, offering a direct route to the core scaffold from acyclic precursors. These reactions typically involve the cyclization of a molecule containing a hydrazine (B178648) or hydrazide moiety with a suitable one-carbon source.

Several classical named reactions fall under this category. The Pellizzari reaction, for instance, involves heating a mixture of an amide and an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. scispace.com Another example is the Einhorn–Brunner reaction, which is the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com

More contemporary methods have also been developed. For example, a series of novel 1,2,4-triazole derivatives were synthesized starting from the condensation of 4-amino-1,2,4-triazole (B31798) with 4-aminoacetophenone to form a Schiff base, which underwent further modifications. chemmethod.com In another approach, 1,2,4-triazole derivatives were obtained through the cyclization of thiosemicarbazides. nih.govfarmaciajournal.com A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid was developed, featuring an efficient condensation for the triazole build-up under flow conditions. chemrxiv.org This method involved the reaction of ethyl hydrazinoacetate as a hydrazine synthon with acetimidamide as the electrophilic partner. chemrxiv.org

Advanced Synthetic Approaches

Ultrasound-Assisted Synthesis of Triazole-Coupled Acetamide Derivatives

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as accelerated reaction rates, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.comasianpubs.org This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures, thereby enhancing chemical reactivity. asianpubs.org

The application of ultrasound has been successfully demonstrated in the synthesis of various 1,2,4-triazole derivatives. For instance, a series of novel N-substituted 1,2,4-triazole-2-thiol derivatives coupled with acetamide were efficiently synthesized in high yields (75–89%) using ultrasound radiation. mdpi.comnih.govresearchgate.net The sonication process significantly reduced the reaction time to 39–80 minutes, a stark contrast to the 10–36 hours required by conventional methods. mdpi.com

Similarly, ultrasound has been employed for the one-pot synthesis of 1,2,4-triazole derivatives through the cyclization of α-nitrophenyl hydrazones with methylene amines, using sodium nitrite (B80452) as an oxidant and a phase transfer catalyst. asianpubs.org This method also benefits from shorter reaction times and good yields. Furthermore, ultrasound has been utilized in conjunction with the CuAAC "click" reaction for the synthesis of 1,2,3-triazoles, again demonstrating reduced reaction times and increased yields. nih.gov A water-compatible, ultrasound-assisted multicomponent synthesis of 1,2,3-triazoles has also been reported, highlighting the green chemistry aspects of this technology. acs.org

Table 1. Comparison of Conventional vs. Ultrasound-Assisted Synthesis of N-substituted 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazol-2-yl-2-sulfanyl acetamide derivatives mdpi.com

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional | 10–36 hours | Moderate |

| Ultrasound-Assisted | 39–80 minutes | 65–80% |

Multicomponent Reactions (e.g., Ugi Reaction for Triazole-Acetamide Hybrids)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates structural features from each component. rsc.orgthieme-connect.com This approach is valued for its atom economy and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used to synthesize α-aminoacyl amides, which can be designed to contain a triazole-acetamide framework. researchgate.netnih.gov The classical Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. thieme-connect.comnih.gov By carefully selecting starting materials that contain the necessary triazole or precursor moieties, chemists can construct complex triazole-acetamide hybrids. For instance, a triazole-containing amine or carboxylic acid can be used as one of the components in the Ugi reaction to directly install the triazole ring into the final product.

While direct synthesis of the parent 2-(1H-1,2,4-triazol-1-yl)acetamide via the Ugi reaction is not extensively documented, the synthesis of its derivatives is well-established. For example, the Ugi reaction has been employed to create triazole-linked glycopeptidomimetics and other complex structures. researchgate.net In some strategies, the Ugi reaction is followed by a subsequent intramolecular cycloaddition to form a fused triazole ring system. rsc.orgnih.gov

The general mechanism of the Ugi reaction begins with the formation of an imine from the amine and carbonyl compound. This is followed by the addition of the isocyanide and the carboxylate, culminating in a Mumm rearrangement to yield the final bis-amide product. thieme-connect.com The versatility of the Ugi reaction allows for the creation of diverse libraries of compounds for biological screening. researchgate.net

Hybrid Pharmacophore Approaches for Targeted Derivatives

The design of hybrid molecules that combine two or more pharmacophores into a single entity is a powerful strategy in drug discovery. farmaciajournal.com This approach aims to create synergistic effects, improve affinity for a biological target, or develop multi-target ligands. frontiersin.org The 1,2,3-triazole ring is a particularly attractive linker moiety in this context due to its stability and ability to form hydrogen bonds. nih.gov

In the realm of 2-(1H-1,2,4-triazol-1-yl)acetamide, hybrid pharmacophore approaches focus on attaching this core structure to other biologically active scaffolds. For example, researchers have synthesized hybrids of 1,2,3-triazoles with quinazolinone and acetamide moieties to develop new vasorelaxant agents. researchgate.net Similarly, benzimidazole/1,2,3-triazole hybrids have been designed as potential EGFR inhibitors for anticancer therapy. frontiersin.org

The synthesis of these hybrids often utilizes "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to connect the different pharmacophoric units. nih.gov This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. For instance, an alkyne-functionalized pharmacophore can be "clicked" with an azide-bearing triazole-acetamide precursor. This modular approach allows for the systematic variation of different parts of the molecule to optimize biological activity. orgsyn.org

Optimizations in Reaction Conditions and Catalysis

The efficiency of synthesizing 2-(1H-1,2,4-triazol-1-yl)acetamide and its derivatives is highly dependent on the reaction conditions. Key areas of optimization include the selection of catalysts, the solvent system, and methods to enhance yield and purity.

Role of Specific Catalysts (e.g., K₂CO₃, sodium ethoxide, CuSO₄/sodium ascorbate)

K₂CO₃ (Potassium Carbonate): This inorganic base is commonly used in the alkylation of triazoles. For example, in the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, N-alkylation of the triazole ring with a benzyl (B1604629) ester was attempted using K₂CO₃ in acetone. However, this resulted in a non-selective mixture of isomers. chemrxiv.org In other syntheses, K₂CO₃ has been effectively used in combination with acetonitrile (B52724) for the preparation of substituted 1,2,4-triazoles. scispace.com It has also been employed in the synthesis of 3-bromopropyl-9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo researchgate.netannulene-8-carboxylate, a precursor for triazole conjugates, in dry DMF. researchgate.net

Sodium Ethoxide: While not as commonly cited in the direct synthesis of 2-(1H-1,2,4-triazol-1-yl)acetamide in the provided results, strong bases like sodium ethoxide are generally useful in deprotonation steps and in promoting cyclization reactions in heterocyclic synthesis.

CuSO₄/Sodium Ascorbate: This catalytic system is the hallmark of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." beilstein-journals.orgdoaj.org Copper(II) sulfate (CuSO₄) is reduced in situ by sodium ascorbate to the active copper(I) species, which catalyzes the [3+2] cycloaddition between an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.org This method is widely used for synthesizing 1,2,3-triazole-acetamide hybrids due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netsemanticscholar.org For example, it has been used to synthesize N-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-(4-R-1H-1,2,3-triazol-1-yl)acetamide derivatives in high yields. researchgate.net

| Catalyst System | Reaction Type | Typical Use |

| K₂CO₃ | Alkylation | N-alkylation of triazole rings. chemrxiv.orgscispace.com |

| Sodium Ethoxide | Base-catalyzed reactions | General base for deprotonation and cyclizations. |

| CuSO₄/Sodium Ascorbate | Azide-Alkyne Cycloaddition | Synthesis of 1,4-disubstituted 1,2,3-triazole hybrids. beilstein-journals.orgdoaj.orgsemanticscholar.org |

Solvent System Optimization (e.g., tBuOH/water, acetonitrile, deep eutectic solvents)

The choice of solvent can significantly impact reaction outcomes, including reaction rates, yields, and even regioselectivity.

tBuOH/water: A mixture of tert-butanol (B103910) and water is a common solvent system for CuAAC reactions. researchgate.net This solvent mixture is effective at dissolving both organic substrates and the inorganic copper catalyst and ascorbate.

Acetonitrile: Acetonitrile is a versatile polar aprotic solvent used in a variety of reactions for triazole synthesis. It has been used in the synthesis of acetamide from acetonitrile and ammonia (B1221849) water with a copper chloride catalyst. guidechem.com It is also employed in the synthesis of 1,2,4-triazole derivatives, sometimes in combination with other solvents like ethanol (B145695) to broaden the substrate scope. scispace.comfrontiersin.org Furthermore, acetonitrile has been used as a co-solvent with deep eutectic solvents to improve their physicochemical properties for electrochemical applications, which suggests its potential utility in optimizing reaction media for synthesis. nih.gov

Deep Eutectic Solvents (DESs): DESs are emerging as green and sustainable alternatives to traditional organic solvents. rsc.orgthieme-connect.comresearchgate.net They are typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride). mtsu.edu DESs have been successfully used as both the solvent and catalyst in the synthesis of 1,2,3-triazoles, offering advantages such as high yields, mild conditions, and recyclability. rsc.orgmtsu.edu Metal-free synthesis of 1,2,3-triazoles has also been reported in deep eutectic solvents. thieme-connect.comthieme-connect.com

| Solvent System | Application in Triazole Synthesis | Advantages |

| tBuOH/water | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net | Good solubility for both organic and inorganic reactants. |

| Acetonitrile | General synthesis of triazoles and acetamides. scispace.comguidechem.comfrontiersin.org | Versatile polar aprotic solvent. |

| Deep Eutectic Solvents | Green synthesis of 1,2,3-triazoles. rsc.orgthieme-connect.comresearchgate.netmtsu.edu | Environmentally friendly, recyclable, can act as a catalyst. |

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of the final product are critical aspects of synthetic chemistry, particularly for pharmaceutical applications.

Yield Enhancement: Strategies to improve the yield of 2-(1H-1,2,4-triazol-1-yl)acetamide and its derivatives often involve the optimization of reaction parameters such as temperature, reaction time, and reactant stoichiometry. For instance, in the synthesis of 1,4-disubstituted 1,2,3-triazoles via a one-pot click reaction, using an organic azide instead of generating it in situ from alkyl or aryl halides in a deep eutectic solvent was found to give excellent yields. mtsu.edu In another example, the synthesis of acetamide from acetonitrile was shown to achieve a yield of over 90% by carefully controlling the molar ratio of ammonia water to acetonitrile and the amount of copper chloride catalyst. guidechem.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-(1H-1,2,4-triazol-1-yl)acetamide provides distinct signals corresponding to the different types of protons present in the molecule. The spectrum typically exhibits signals for the methylene (B1212753) (-CH2-) protons, the amide (-NH2) protons, and the protons of the triazole ring.

In a typical ¹H NMR spectrum, the protons of the triazole ring appear as singlets in the aromatic region. chemicalbook.com The methylene protons adjacent to the triazole ring and the acetamide (B32628) group also appear as a singlet. The chemical shifts of the amide protons can vary and may appear as a broad singlet.

Table 1: Representative ¹H NMR Spectral Data for 2-(1H-1,2,4-triazol-1-yl)acetamide and Related Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole-H | ~8.0 - 8.6 | Singlet |

| Methylene (-CH2-) | ~5.0 | Singlet |

| Amide (-NH2) | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in 2-(1H-1,2,4-triazol-1-yl)acetamide gives rise to a distinct signal.

The spectrum will show signals for the two distinct carbons of the triazole ring, the methylene carbon, and the carbonyl carbon of the acetamide group. chemicalbook.com The chemical shifts of these carbons are indicative of their electronic environment.

Table 2: Representative ¹³C NMR Spectral Data for 2-(1H-1,2,4-triazol-1-yl)acetamide and Related Structures

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Triazole-C | ~145 - 152 |

| Methylene (-CH2-) | ~50 |

| Carbonyl (C=O) | ~168 |

Note: Chemical shifts are approximate and can be influenced by the solvent.

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, HSQC, DEPT)

Two-dimensional (2D) NMR techniques provide further structural confirmation by revealing correlations between different nuclei. wikipedia.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. youtube.comoxinst.com For 2-(1H-1,2,4-triazol-1-yl)acetamide, COSY would not show cross-peaks as there are no adjacent, non-equivalent protons to establish through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orglibretexts.org An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of the methylene carbon. It would also show correlations for the triazole protons and their directly attached carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique in the same vein as COSY or HSQC, DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show the methylene carbon as a positive signal.

Vibrational and Mass Spectrometry

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(1H-1,2,4-triazol-1-yl)acetamide reveals the presence of key functional groups through their characteristic vibrational frequencies. researchgate.net

Key absorption bands observed in the FT-IR spectrum include:

N-H stretching: The amide N-H stretches typically appear as a broad band in the region of 3100-3300 cm⁻¹. researchgate.net

C-H stretching: Aromatic C-H stretching of the triazole ring is observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. researchgate.net

C=O stretching: A strong absorption band corresponding to the carbonyl group of the amide is typically found in the range of 1650-1690 cm⁻¹.

C=N and C-N stretching: Vibrations associated with the triazole ring's C=N and C-N bonds appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for 2-(1H-1,2,4-triazol-1-yl)acetamide

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3100 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | < 3000 |

| C=O Stretch (Amide I) | 1650 - 1690 |

High-Resolution Mass Spectrometry (HRMS/HR-ESI-MS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For 2-(1H-1,2,4-triazol-1-yl)acetamide, HRMS provides an accurate mass measurement of the molecular ion, confirming its chemical formula, C₄H₆N₄O. chemrxiv.org

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for 1,2,4-triazole (B32235) derivatives often involve the loss of small neutral molecules. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Analysis of analogous structures, such as 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, reveals key conformational features. In this related compound, the 1,2,4-triazole ring itself is planar. researchgate.net A notable feature in the crystal structures of many 1,2,4-triazole derivatives is the dihedral angle between the triazole ring and its substituents. For instance, in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, the dihedral angle between the benzene (B151609) ring and the triazole plane is 33.40 (5)°. researchgate.net This twisting is a common feature in such molecules.

The crystal packing in these systems is often directed by a network of intermolecular interactions. In the case of the aforementioned phenol (B47542) derivative, the molecules are linked in a head-to-tail fashion, forming zigzag chains. researchgate.net These chains can then be further organized into two-dimensional layers. A common packing motif in triazole-containing crystals is the formation of π–π stacking interactions between the aromatic triazole rings, which helps to build a three-dimensional network. researchgate.net It is highly probable that "2-(1H-1,2,4-triazol-1-yl)acetamide" would adopt a similar packed structure, driven by hydrogen bonding and potential π–π interactions.

For other complex derivatives containing the 1,2,4-triazole moiety that have been analyzed, the crystal systems can vary. For example, some fused triazolo-thiadiazole systems have been found to crystallize in the triclinic P-1 space group or the monoclinic P21 space group. mdpi.commdpi.com The specific crystal system for "2-(1H-1,2,4-triazol-1-yl)acetamide" would be determined by the most energetically favorable packing of its molecules.

Table 1: Crystallographic Data for a Related 1,2,4-Triazole Derivative Interactive data table. Click on headers to sort.

| Parameter | 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Dihedral Angle (Benzene-Triazole) | 33.40 (5)° |

| Key Interaction | O–H···N hydrogen bonds |

Data sourced from a study on a structurally similar compound to infer potential characteristics of 2-(1H-1,2,4-triazol-1-yl)acetamide. researchgate.net

The molecular structure of "2-(1H-1,2,4-triazol-1-yl)acetamide" contains both hydrogen bond donors (the amide N-H) and acceptors (the triazole nitrogen atoms and the amide carbonyl oxygen). This makes it highly likely to form extensive hydrogen bonding networks in the solid state.

In the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O–H···N hydrogen bonds between the phenol group and an unsubstituted nitrogen atom of the triazole ring, creating chains along the researchgate.net axis. researchgate.net These chains are further connected into layers through weaker C–H···N interactions. researchgate.net

For "2-(1H-1,2,4-triazol-1-yl)acetamide", one can anticipate strong N–H···O hydrogen bonds, where the amide hydrogen interacts with the carbonyl oxygen of a neighboring molecule, a common feature in acetamide-containing structures. Additionally, N–H···N hydrogen bonds involving the amide and the triazole ring nitrogens are also highly probable, as are C–H···O and C–H···N interactions. These interactions would be the primary driving forces in the formation of the crystal lattice, likely leading to the assembly of molecules into chains or sheets.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For "2-(1H-1,2,4-triazol-1-yl)acetamide", with a molecular formula of C₄H₆N₄O, the theoretical elemental composition can be calculated.

Table 2: Theoretical vs. Experimental Elemental Analysis of a 1,2,4-Triazole Derivative Interactive data table. Click on headers to sort.

| Element | Theoretical % (for C₄H₆N₄O) | Experimental % (for a related derivative) |

|---|---|---|

| Carbon (C) | 38.09 | 76.30 |

| Hydrogen (H) | 4.79 | 9.16 |

| Nitrogen (N) | 44.42 | - |

Theoretical values are calculated for 2-(1H-1,2,4-triazol-1-yl)acetamide. Experimental values are for a different compound, 2-(4-isobutylphenyl)propanoic acid, and are provided for illustrative purposes of typical experimental results. mdpi.com

In practice, the synthesis of novel 1,2,4-triazole derivatives is routinely followed by elemental analysis to confirm their successful formation. For example, in the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives of 2-(4-isobutylphenyl)propanoic acid, the experimentally determined percentages of Carbon and Hydrogen were found to be in close agreement with the calculated values. mdpi.com For a pure sample of "2-(1H-1,2,4-triazol-1-yl)acetamide", the experimental values for carbon, hydrogen, and nitrogen are expected to be within ±0.4% of the theoretical values, which is the generally accepted margin of error for this technique.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in a molecule, predicting its most stable three-dimensional shape. This process also yields valuable data on bond lengths, bond angles, and dihedral angles.

For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to confirm experimental findings from X-ray crystallography and to understand the impact of different substituents on the molecule's geometry. researchgate.netacs.org Such studies on related triazole-thione and triazolidinone derivatives have successfully correlated theoretical predictions with experimental spectroscopic and crystallographic data. researchgate.net Although specific DFT geometry optimization data for 2-(1H-1,2,4-triazol-1-yl)acetamide is not found in the reviewed literature, this methodology would be the standard approach to determine its foundational structural parameters.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.

In studies of novel 1,2,4-triazole derivatives, DFT is used to calculate the energies of the HOMO and LUMO. nih.gov These calculations help in deriving global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity, which are essential for predicting how the molecule will behave in chemical reactions. acs.org For instance, in a study on N-phenylpropanamide derivatives containing a 1,2,4-triazole ring, the HOMO-LUMO energy gaps were calculated to be between 4.618 and 5.637 eV, providing insights into their electronic characteristics. nih.gov A similar analysis for 2-(1H-1,2,4-triazol-1-yl)acetamide would be invaluable for understanding its reactivity profile.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a critical tool in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

Molecular docking simulations are extensively used to screen libraries of compounds against specific protein targets and to understand how they might exert a biological effect. In numerous studies on 1,2,4-triazole derivatives, docking is performed to predict their binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), with various enzymes or receptors.

For example, various acetamide (B32628) derivatives containing a 1,2,4-triazole core have been docked against targets like c-kit tyrosine kinase and protein kinase B to evaluate their potential as anticancer agents. nih.govmdpi.com These studies often report strong binding affinities, suggesting a good fit within the protein's active site. nih.govmdpi.com Similarly, other triazole derivatives have been docked against neuraminidase to explore their potential as anti-influenza agents. nih.gov While no specific docking studies for 2-(1H-1,2,4-triazol-1-yl)acetamide have been reported, this technique would be essential to hypothesize its potential biological targets and mechanism of action.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand-protein complex, highlighting the specific interactions that stabilize the binding. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and key amino acid residues in the protein's binding site.

In studies of triazole benzene (B151609) sulfonamides, docking analyses have identified critical interactions with residues like Gln92, Thr200, and His94 in the active site of human carbonic anhydrase IX. nih.gov For other triazole derivatives, docking has revealed key hydrogen bonds and hydrophobic contacts that are crucial for their inhibitory activity. frontiersin.orgijper.org This level of detail is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their potency and selectivity. An analysis of 2-(1H-1,2,4-triazol-1-yl)acetamide would similarly seek to identify the key residues it interacts with in a given protein target.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of a docked conformation, explore the flexibility of the ligand and protein, and provide a more accurate estimation of binding free energies.

MD simulations are often used to validate the results of molecular docking. For instance, a 100-nanosecond MD simulation was used to confirm the stability of a top-ranked triazole derivative in the active site of its target protein. arabjchem.org Analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the complex and the flexibility of its components, respectively. nih.gov Studies on triazole inhibitors of the enzyme CYP51 have used MD simulations to explore the binding mechanisms and the role of hydrophobic interactions in stabilizing the complex. frontiersin.org For 2-(1H-1,2,4-triazol-1-yl)acetamide, an MD simulation would be a necessary step to confirm the stability of any predicted binding poses from molecular docking and to understand its dynamic behavior in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-(1H-1,2,4-triazol-1-yl)acetamide and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery, QSAR studies are instrumental in understanding the physicochemical properties that govern the therapeutic efficacy of molecules, thereby guiding the design of new, more potent compounds. For derivatives of the 1,2,4-triazole scaffold, including structures related to 2-(1H-1,2,4-triazol-1-yl)acetamide, QSAR has been widely applied to explore their potential as anticancer, antifungal, and enzyme-inhibiting agents.

Correlation of Molecular Descriptors with Biological Activity

The foundation of a QSAR model lies in the correlation of molecular descriptors with the biological activity of a set of compounds. Molecular descriptors are numerical values that characterize the properties of a molecule, such as its electronic, steric, and hydrophobic features. In studies involving 1,2,4-triazole derivatives, various descriptors have been shown to be significant in predicting their biological activities.

For instance, in a 2D-QSAR study on 1,2,4-triazole derivatives as potential anti-pancreatic cancer agents, descriptors were calculated and correlated with the inhibitory activity. physchemres.org The resulting models, developed using techniques like Multiple Linear Regression (MLR) and Multiple Non-linear Regression (MNLR), demonstrated a good correlation between the descriptors and the anticancer activity. physchemres.org Similarly, a 3D-QSAR study on substituted 1,2,4-triazole derivatives for their anticancer potential also found a strong relationship between the descriptors and biological activity, with a squared correlation coefficient (r²) of 0.8713. nih.gov

In the realm of α-glucosidase inhibition, a condition relevant to diabetes treatment, QSAR models have been developed for 1,2,4-triazole derivatives. rsc.org These models successfully correlated quantum chemical descriptors with the antidiabetic activity of the compounds. rsc.org The presence of the 1,2,4-triazole ring itself is often suggested to be crucial for α-glucosidase inhibitory activity. rsc.org

The following table summarizes key molecular descriptors and their correlation with the biological activity of 1,2,4-triazole derivatives based on various studies.

| Descriptor Type | Specific Descriptor | Associated Biological Activity | Correlation Significance |

|---|---|---|---|

| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Anticancer | Significant in some models researchgate.net |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Anticancer | Significant in some models researchgate.net |

| Topological | Wiener Index | Antifungal | Contributes to model accuracy nih.gov |

| Physicochemical | LogP (Partition Coefficient) | Anticancer, Antifungal | Important for membrane permeability and target interaction researchgate.netnih.gov |

| Steric | Molar Refractivity | α-Glucosidase Inhibition | Influences binding affinity rsc.org |

| Quantum Chemical | Dipole Moment | Anticancer | Affects intermolecular interactions physchemres.org |

Predictive Modeling for Compound Design

A significant application of QSAR is the development of predictive models that can estimate the biological activity of novel compounds before their synthesis. This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired activity.

For 1,2,4-triazole derivatives, various QSAR models have demonstrated good predictive power. In the anti-pancreatic cancer study, the developed MLR and MNLR models were validated externally, showing predicted determination coefficients (R²test) of 0.936 and 0.852, respectively. physchemres.org An Artificial Neural Network (ANN) model also showed a high correlation coefficient of 0.896. physchemres.org These results indicate that the models can reliably predict the anticancer activity of new 1,2,4-triazole derivatives.

Similarly, a QSAR model for the fungicidal action of 1,2,4-triazole derivatives against Candida albicans was validated through cross-validation and an external test set, confirming its ability to predict the activity of new compounds. nih.gov The insights gained from such models are invaluable for the rational design of new derivatives. For example, understanding the contribution of steric and electronic fields from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) studies can guide the modification of the 1,2,4-triazole scaffold to enhance its interaction with the biological target.

The table below illustrates the predictive performance of various QSAR models developed for 1,2,4-triazole derivatives.

| Biological Target | QSAR Model Type | Cross-validation (Q²) | External Validation (R²test) | Reference |

|---|---|---|---|---|

| Pancreatic Cancer Cells | MLR | 0.51 | 0.936 | physchemres.org |

| Pancreatic Cancer Cells | MNLR | 0.90 | 0.852 | physchemres.org |

| Pancreatic Cancer Cells | ANN | Not Reported | 0.896 (correlation coefficient) | physchemres.org |

| Candida albicans | Multiple Regression | Validated | Validated | nih.gov |

| α-Glucosidase | MLR | Validated | Good correlation | rsc.org |

These predictive models, derived from the broader class of 1,2,4-triazoles, provide a strong foundation for the computational design of novel derivatives based on the 2-(1H-1,2,4-triazol-1-yl)acetamide scaffold, even in the absence of specific QSAR studies for this exact molecule. By leveraging these established correlations and predictive models, researchers can rationally design new analogs with potentially enhanced biological activities.

Biological Activities and Mechanisms of Action in Vitro Research

Enzyme Inhibition Studies

Based on a review of the available scientific literature, in vitro research specifically investigating the α-glucosidase inhibitory potential of 2-(1H-1,2,4-triazol-1-yl)acetamide or its direct N-substituted derivatives has not been reported. While the broader class of 1,2,4-triazole-containing compounds has been explored for this activity, data pertaining to the specified acetamide (B32628) scaffold is not available. nih.govnih.gov

Derivatives of 2-(1H-1,2,4-triazol-1-yl)acetamide have been synthesized and evaluated as potential inhibitors of cholinesterases, enzymes critical to the regulation of the neurotransmitter acetylcholine.

In one study, a series of 2-(1H-1,2,4-triazol-1-yl)-N-(substitutedphenyl)acetamide derivatives were synthesized and tested for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that the compounds displayed moderate and selective inhibitory activity against AChE. semanticscholar.org Notably, none of the tested compounds showed any significant inhibitory activity against BuChE, highlighting their selectivity for AChE. semanticscholar.org

The most active compound in the series was identified as 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide, which exhibited an IC50 value of 6.68 μM against AChE. semanticscholar.org Other derivatives with substitutions on the N-phenyl ring also showed notable inhibition. Molecular docking studies for the most active compound suggested that the 1,2,4-triazole (B32235) ring and the N-phenyl ring engage in π-π interactions with key residues within the active site of the AChE enzyme. semanticscholar.org

| Compound Name | Substitution on N-phenyl ring | AChE IC50 (μM) | Source |

|---|---|---|---|

| 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide | 3-methoxy | 6.68 | semanticscholar.org |

| 2-(1H-1,2,4-triazol-1-yl)-N-phenylacetamide | none | 7.41 | semanticscholar.org |

| 2-(1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)acetamide | 4-methoxy | 8.14 | semanticscholar.org |

A review of published research indicates a lack of studies on the inhibitory effects of 2-(1H-1,2,4-triazol-1-yl)acetamide and its direct derivatives on SARS-CoV-2 proteases, such as 3CLpro, PLpro, or the helicase enzyme. While various heterocyclic compounds, including some triazole derivatives, have been investigated as potential inhibitors of these viral enzymes, research specifically focused on the 2-(1H-1,2,4-triazol-1-yl)acetamide scaffold is not currently available in the scientific literature. nih.govnih.govresearchgate.netmdpi.com

The 1,2,4-triazole acetamide scaffold has been incorporated into molecules designed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Research into indolyl-1,2,4-triazole hybrids has identified potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase-1 (PARP-1). One such compound, a 2-hydroxypropyl-sulfanyl-triazole derivative, demonstrated significant inhibition of EGFR with an IC50 value of 62.4 nM. acs.orgsemanticscholar.org

In a separate line of investigation, structural hybrids of 1,2,4-triazole and acetamide, derived from 2-(4-isobutylphenyl)propanoic acid, were evaluated for their anti-cancer properties. These compounds were tested for their ability to inhibit key kinases involved in cell proliferation and survival. One derivative, featuring two methyl moieties at the ortho-position of the phenylacetamide ring, showed excellent binding affinities in molecular docking studies for c-kit tyrosine kinase and Protein Kinase B (also known as Akt). nih.gov

| Compound Class | Target Enzyme | IC50 (nM) | Source |

|---|---|---|---|

| Indolyl-1,2,4-triazole hybrid | EGFR | 62.4 | acs.orgsemanticscholar.org |

| 1,2,4-Triazole-acetamide hybrid | c-kit tyrosine kinase | Not Reported | nih.gov |

| Protein Kinase B (Akt) | Not Reported | nih.gov |

The 1,2,4-triazole ring is a core component of many azole antifungal drugs that function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov However, a survey of the scientific literature reveals that while numerous 1,2,4-triazole derivatives have been designed and tested as CYP51 inhibitors, specific studies focusing on the 2-(1H-1,2,4-triazol-1-yl)acetamide scaffold for this activity have not been reported. nih.govnih.gov The focus of existing research has been on other structural classes of triazole derivatives.

DNA gyrase is a well-established target for antibacterial agents. A review of the available literature indicates that the potential for 2-(1H-1,2,4-triazol-1-yl)acetamide derivatives to act as inhibitors of DNA gyrase has not been investigated. Research into novel DNA gyrase inhibitors has explored various heterocyclic scaffolds, but data specific to the requested compound is absent. mdpi.com

Serum Paraoxonase-1 (PON1) Activation

Paraoxonase-1 (PON1) is an enzyme primarily associated with high-density lipoprotein (HDL) and is known for its ability to hydrolyze organophosphates. nih.gov The activation of PON1 is a critical area of research due to its protective role against oxidative stress and inflammation. While direct studies on the activation of PON1 by 2-(1H-1,2,4-triazol-1-yl)acetamide are not extensively detailed in the provided search results, the broader family of triazole derivatives has been investigated for their interaction with various enzymes. For instance, PON1 has been shown to activate certain prodrugs, highlighting its role in drug metabolism. nih.gov The structural characteristics of triazoles make them candidates for interacting with enzyme active sites, suggesting a potential, yet unconfirmed, for 2-(1H-1,2,4-triazol-1-yl)acetamide to influence PON1 activity. Further research is necessary to elucidate the specific effects of this compound on PON1.

Antimicrobial Research

The antimicrobial properties of 1,2,4-triazole derivatives are well-documented, with many compounds exhibiting a broad spectrum of activity against various pathogens. orscience.runih.gov

Derivatives of 1,2,4-triazole have demonstrated notable antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that hybrids of 1,2,4-triazole exhibit potent activity against Staphylococcus aureus. nih.govresearchgate.net Research has also highlighted the efficacy of certain 1,2,4-triazole derivatives against Bacillus subtilis and Escherichia coli. nih.gov While specific data for 2-(1H-1,2,4-triazol-1-yl)acetamide against all the listed pathogens is not available, the general class of 1,2,4-triazole compounds shows significant promise. For instance, some derivatives have been found to be active against Pseudomonas aeruginosa. nih.gov The antibacterial activity of triazole compounds is often attributed to their ability to inhibit essential bacterial enzymes. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Bacterial Strain | Activity of 1,2,4-Triazole Derivatives |

|---|---|

| Staphylococcus aureus | Potent activity observed in hybrid compounds. nih.govresearchgate.net |

| Bacillus subtilis | Efficacy demonstrated in various derivatives. nih.gov |

| Escherichia coli | Efficacy demonstrated in various derivatives. nih.gov |

This table summarizes the general antibacterial activity of the 1,2,4-triazole class of compounds based on available research. Data specific to 2-(1H-1,2,4-triazol-1-yl)acetamide is limited.

The antifungal activity of 1,2,4-triazole derivatives is a cornerstone of their therapeutic application. A study on 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which share the core triazole structure, demonstrated potent in vitro activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. nih.gov Some of these derivatives showed efficacy comparable or superior to established antifungal agents like ketoconazole (B1673606) and fluconazole. nih.gov The mechanism of antifungal action for triazoles typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Fungal Pathogen | Activity of 1,2,4-Triazole Derivatives |

|---|---|

| Candida albicans | Potent activity observed. nih.gov |

This table summarizes the antifungal activity of a series of 1,2,4-triazole propanol (B110389) derivatives. Data specific to 2-(1H-1,2,4-triazol-1-yl)acetamide is not detailed in the provided results.

The 1,2,4-triazole scaffold is recognized as a "privileged structure" in the development of new anti-tuberculosis agents. nih.gov Numerous studies have explored the potential of 1,2,4-triazole derivatives against Mycobacterium tuberculosis. orscience.ruresearchgate.net These compounds are of significant interest due to the emergence of drug-resistant tuberculosis strains. nih.gov Hybrid molecules containing the 1,2,4-triazole ring have been designed to enhance efficacy and overcome resistance mechanisms. nih.govnih.gov While some derivatives have shown promising activity, it is noted that none have yet surpassed the efficacy of first-line drugs like isoniazid (B1672263) and rifampin in vitro. researchgate.net The anti-tubercular action of these compounds is often linked to the inhibition of specific mycobacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA). nih.gov

Antiproliferative and Anticancer Research (In Vitro Cell Line Studies)

The antiproliferative effects of 1,2,4-triazole derivatives have been investigated in various cancer cell lines.

Several studies have evaluated the in vitro activity of 1,2,4-triazole derivatives against the human hepatocellular carcinoma (HepG2) cell line. nih.govddtjournal.com In one study, a series of N-arylated 1,2,4-triazole coupled acetamides were synthesized and screened for their anti-liver carcinoma effects. nih.gov One particular derivative, compound 7f, which features two methyl groups on the phenyl ring, demonstrated the highest antiproliferative activity with an IC50 value of 16.782 µg/mL. nih.gov This suggests that specific substitutions on the triazole-acetamide scaffold can significantly influence its anticancer potential. Another study also reported the evaluation of 1,2,4-triazole derivatives against HepG2 cells, further supporting the interest in this class of compounds for liver cancer research. ddtjournal.comajbasweb.com

Table 3: Antiproliferative Activity of a 1,2,4-Triazole Acetamide Derivative Against HepG2 Cells

| Compound | IC50 (µg/mL) |

|---|

This table presents the IC50 value for the most active compound from a specific study on N-arylated 1,2,4-triazole coupled acetamides. nih.gov

Activity Against Breast Cancer (MCF-7, T47D) Cell Lines

Research into the antiproliferative effects of triazole derivatives against breast cancer cell lines, such as MCF-7, has shown promising results, although specific data for 2-(1H-1,2,4-triazol-1-yl)acetamide is not extensively documented.

A recent study highlighted the potent cytotoxic activity of novel 4,5-disubstituted-1,2,4-triazol-3-thione derivatives against the MCF-7 breast cancer cell line. nih.gov One of the most active compounds in this series demonstrated an IC50 value of 4.23 μM against MCF-7 cells, a potency comparable to the established anticancer drug vinblastine. nih.gov Similarly, hybrids of 1,2,3-triazole and 4-methyl coumarin (B35378) have been synthesized and evaluated for their antiproliferative activity against MCF-7 cells, with some compounds exhibiting IC50 values ranging from 2.66 to 10.08 μM. nih.govresearchgate.net These findings suggest that the triazole moiety is a key pharmacophore for anti-breast cancer activity, though the specific substitutions on the triazole ring are crucial for potency. researchgate.net

It is important to note that while these derivatives show significant activity, the core 1,2,4-triazole structure by itself may not be sufficient to induce a strong antiproliferative effect. The nature and position of substituent groups on the triazole ring and the associated molecular framework play a critical role in determining the cytotoxic efficacy against breast cancer cells.

Activity Against Lung Cancer (A549) and Colorectal Cancer (HCT-116) Cell Lines

The potential of triazole-containing compounds in combating lung and colorectal cancers has been explored through various derivatives.

In a study focusing on 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives, several compounds were evaluated for their antiproliferative effects against a panel of human cancer cell lines, including the A549 lung cancer cell line. nih.gov One of the derivatives exhibited an IC50 value of 7.90 μM against A549 cells, indicating a notable inhibitory effect on the growth of these cancer cells. nih.gov Another study on 1,2,3-triazole tethered hybrid capsaicinoids also reported potential antiproliferative activity in A549 cell lines, with IC50 values for some derivatives ranging between 2.9 and 10.5 μM. nih.gov

With regard to colorectal cancer, research on 1,2,4-triazolo-linked bis-indolyl conjugates has demonstrated their susceptibility to colon cancer cells. Certain conjugates showed promising cytotoxicity against the HT-29 cell line, with IC50 values as low as 0.85 μM, which was more potent than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

These studies underscore the potential of the triazole scaffold in the development of novel anticancer agents targeting lung and colorectal malignancies.

Mechanisms of Antiproliferative Action (e.g., cell viability, antiproliferation assays)

The antiproliferative activity of triazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.

Several studies have demonstrated that various 1,2,4-triazole derivatives exert their anticancer effects by triggering apoptosis. For instance, the investigation of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives revealed that the most active compounds induced a significant, dose-dependent increase in caspase-3 activity, a key executioner enzyme in the apoptotic cascade. nih.gov Furthermore, these compounds were found to cause a loss of mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. nih.gov

Similarly, 1,2,3-triazole and 4-methyl coumarin hybrids have been shown to cause cell death in MCF-7 breast cancer cells through the induction of apoptosis. nih.govresearchgate.net The most potent of these hybrids also disrupted the mitochondrial membrane potential. nih.govresearchgate.net In another study, 1,2,3-triazole tethered capsaicinoids were found to trigger apoptosis, elevate intracellular reactive oxygen species (ROS) levels, and disrupt the mitochondrial membrane potential in A549 lung cancer cells. nih.gov

These findings collectively suggest that a primary mechanism of antiproliferative action for many triazole-based compounds involves the induction of apoptosis through the mitochondrial pathway, often characterized by caspase activation and loss of mitochondrial integrity.

Immunomodulatory Investigations

Cytokine Secretion Modulation (e.g., TNF, IL6, GMCSF, IL12p40)

Cytokines are signaling proteins that are crucial in regulating immune responses. The ability of a compound to modulate the secretion of pro-inflammatory and anti-inflammatory cytokines can have profound effects on the tumor microenvironment.

Studies on derivatives of 1,2,4-oxadiazole, a heterocyclic compound with some structural similarities to triazoles, have demonstrated immunomodulatory properties. One such derivative was shown to polarize macrophages towards an M1 phenotype, which is associated with anti-tumor activity, and induce the secretion of the pro-inflammatory cytokine TNF-α. nih.gov Furthermore, in the presence of melanoma cell supernatants, this derivative led to elevated levels of nitrite (B80452), TNF-α, and IL-12, all of which are important mediators of an anti-cancer immune response. nih.gov

While these findings are for a different heterocyclic system, they highlight the potential for small molecules containing nitrogen-rich rings to influence cytokine production and modulate the immune response against cancer.

Involvement of Intracellular Pathways (e.g., PI3K pathway)

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.gov

Research has shown that certain triazole derivatives can exert their anticancer effects by targeting the PI3K pathway. A study on 1,2,4-triazolo-linked bis-indolyl conjugates revealed that these compounds could reduce the expression levels of PI3K-p85, a regulatory subunit of PI3K. nih.gov The in silico docking studies further supported the dual inhibitory behavior of these conjugates against PI3K and another cancer-related target, tankyrase. nih.gov This suggests that the triazole scaffold can be incorporated into molecules designed to inhibit key signaling pathways involved in cancer progression.

Structure Activity Relationship Sar Studies of 2 1h 1,2,4 Triazol 1 Yl Acetamide Derivatives

Impact of Substituent Variation on Biological Activity

The biological profile of 2-(1H-1,2,4-triazol-1-yl)acetamide derivatives is highly sensitive to the nature and position of various substituents. Modifications across the molecule have been shown to modulate activity, allowing researchers to fine-tune compounds for specific biological targets, such as inhibiting the annexin A2–S100A10 protein interaction or inducing anticancer effects. nih.govnih.gov

The N-phenyl ring of the acetamide (B32628) group is a critical site for modification, with substitutions significantly impacting biological potency. The presence of the phenyl ring itself has been identified as important for binding activity. nih.gov Studies exploring inhibitors of the annexin A2–S100A10 protein interaction found that replacing the N-phenyl ring with an aliphatic side chain led to a marked reduction in potency. nih.gov

The substitution pattern on the phenyl ring, rather than just the presence of substituents, is key. While an unsubstituted phenyl ring showed reasonable potency, the strategic placement of substituents could enhance activity. For instance, repositioning two methyl groups on the phenyl ring increased potency, highlighting the importance of the substitution pattern. nih.gov

Further investigations into anticancer agents revealed specific trends related to the electronic properties and positions of substituents on this ring. nih.gov A study on N-arylated 5-aryl-1,2,4-triazole-coupled acetamides as potential anti-cancer agents against the HepG2 cell line demonstrated that electron-donating groups could enhance activity. nih.gov Specifically, the presence of a methyl group (an electron-donating group) at the ortho-position of the N-phenyl ring was found to increase the anti-proliferative potential of the compounds. The compound featuring two methyl groups at the ortho-positions (2,6-dimethyl) displayed the highest activity. nih.gov

Conversely, hydrophobic, electron-withdrawing groups have also been explored. A trifluoromethyl (CF3) group at the para-position did not improve potency over an unsubstituted ring, but a 3,5-di-CF3 analogue was found to be comparatively potent, suggesting that multiple electron-withdrawing groups can be favorable. nih.gov Hydrophobic and electron-donating substitutions, such as a para-isopropyl group, were also shown to improve activity, likely by projecting into a key hydrophobic pocket of the target protein. nih.gov

Table 1: Impact of N-Phenyl Ring Substitution on Anti-proliferative Activity against HepG2 Cell Line nih.gov

| Compound | Substitution on N-Phenyl Ring | IC50 (µg/mL) |

| 7a | 2-methyl | 17.121 |

| 7b | 3-methyl | 18.231 |

| 7c | 4-methyl | 18.992 |

| 7d | 4-bromo | 20.732 |

| 7e | 4-chloro | 19.121 |

| 7f | 2,6-dimethyl | 16.782 |

The 1,2,4-triazole (B32235) ring is a core component of many biologically active compounds, and its substitution pattern plays a vital role in determining efficacy. nih.govnih.gov In the context of 2-(1H-1,2,4-triazol-1-yl)acetamide derivatives, modifications to the N4 position of the triazole ring have been investigated. In a series of compounds designed as inhibitors of the annexin A2–S100A10 interaction, various substituents were tested at this position. nih.gov Among the groups tested, which included allyl, 3-methoxypropyl, 4-methoxyphenyl, and 4-chlorophenyl, the N4-furfuryl group was identified as being optimal when combined with hydrophobic, electron-donating substitutions on the acetamide N-phenyl ring. nih.gov This suggests a synergistic relationship between the substituents on the triazole and phenyl rings.

The triazole ring itself can be part of a larger fused heterocyclic system, which significantly alters its biological activity. For example, derivatives where the 1,2,4-triazole is fused with a thiadiazole ring have shown high potency in anticancer studies. nih.gov

In the development of trisubstituted 1,2,4-triazoles, a thioether linkage has been frequently employed. For example, compounds have been synthesized where a sulfanyl group is attached to the C3 position of the triazole ring, which is then connected to the N-phenyl acetamide moiety via a methylene (B1212753) group (-S-CH2-CO-). nih.gov This thio-acetamide linker positions the functional groups in a specific spatial arrangement that facilitates binding.

Pharmacophore Identification and Optimization

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. dovepress.com This model serves as a template for designing new molecules with improved potency and selectivity.

For triazole acetamide derivatives, pharmacophore models have been developed based on the structures of active compounds. These models typically highlight several key features:

Hydrophobic regions: The N-phenyl ring of the acetamide and other aromatic substituents often occupy hydrophobic pockets in the target protein's binding site. The importance of this feature is supported by SAR data showing that hydrophobic groups on the phenyl ring can enhance potency. nih.gov

Hydrogen bond donors and acceptors: The nitrogen atoms of the triazole ring and the carbonyl oxygen and N-H group of the acetamide linker are key hydrogen bonding sites. These interactions are often crucial for anchoring the molecule in the correct orientation within the binding site.

Aromatic/ring features: The triazole ring itself is a key pharmacophoric element, contributing to binding through various interactions. nih.gov

Once a pharmacophore model is established, it can be used for optimization. This involves designing new derivatives that better fit the model's features. For example, if a model indicates an unoccupied hydrophobic pocket, new compounds can be synthesized with additional hydrophobic groups positioned to fill that space. This iterative process of modeling, synthesis, and testing is a powerful strategy for lead optimization. The design of hybrid molecules often begins with identifying the key pharmacophores of two different bioactive molecules and then combining them into a single chemical entity. nih.govmdpi.com

Development of Hybrid Molecules for Enhanced Efficacy

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. The goal is to create a hybrid compound with an improved activity profile, potentially acting on multiple targets or exhibiting synergistic effects. The 2-(1H-1,2,4-triazol-1-yl)acetamide scaffold is an attractive component for creating such hybrids due to its proven biological importance. nih.govnih.govtandfonline.com

Researchers have successfully created hybrids by linking the triazole-acetamide core to other heterocyclic systems known for their pharmacological activities. For instance, structural hybrids of 1,2,4-triazole and acetamide have been synthesized by chemically modifying 2-(4-isobutylphenyl)propanoic acid (the core of ibuprofen) to develop novel anticancer agents. nih.govmdpi.com This approach combines the recognized pharmacophores of both triazoles and acetamides to prevent tumor progression. mdpi.com

Other examples include the development of 1,2,3-triazole-tethered 1,2-benzisoxazoles, which have shown cytostatic effects against human acute myeloid leukemia (AML) cells. tandfonline.com While these utilize the 1,2,3-triazole isomer, the principle remains the same: combining distinct bioactive moieties can lead to enhanced efficacy. Similarly, hybrid compounds consisting of a 1,2,3-triazole-benzoimidazole structure have demonstrated significant antibacterial activity. tandfonline.com The synthesis of hybrids incorporating coumarin (B35378) or hydrazone moieties with a triazole ring further illustrates the broad applicability of this strategy to generate compounds with diverse biological activities, including antifungal and anticholinesterase properties. tandfonline.comnih.gov

Coordination Chemistry of 1,2,4 Triazole Acetamide Ligands

Metal Ion Complexation Studies

Theoretical considerations suggest that 2-(1H-1,2,4-triazol-1-yl)acetamide possesses two potential coordination sites: the nitrogen atoms of the triazole ring and the oxygen atom of the acetamide (B32628) group. This could allow for various coordination modes, including monodentate, bidentate, or bridging interactions, potentially leading to the formation of discrete mononuclear complexes or extended coordination polymers. However, without experimental data, these possibilities remain speculative.

Potential Applications as Ligands in Catalysis or Material Science

The potential applications of metal complexes are intrinsically linked to their structural and electronic properties. Given the absence of specific studies on metal complexes of 2-(1H-1,2,4-triazol-1-yl)acetamide, any discussion of their potential applications in catalysis or material science is speculative and based on the known applications of structurally related 1,2,4-triazole-containing ligands.

In the broader context of 1,2,4-triazole (B32235) chemistry, metal complexes have shown promise in various catalytic processes. The nitrogen-rich environment provided by the triazole ring can stabilize different oxidation states of metal centers, making them suitable for redox catalysis. Furthermore, the formation of coordination polymers with triazole-based ligands can result in materials with interesting magnetic, luminescent, or porous properties.

It is important to emphasize that these are general applications of the 1,2,4-triazole ligand class, and it is not confirmed that complexes of 2-(1H-1,2,4-triazol-1-yl)acetamide would exhibit similar properties or be suitable for such applications. Further experimental research is required to synthesize and characterize these specific metal complexes and to evaluate their potential in catalysis and material science.

Emerging Research Frontiers and Future Perspectives

Rational Design of Multi-Target Therapeutic Agents

The "one-target, one-drug" paradigm has proven insufficient for treating multifactorial diseases like cancer and neurodegenerative disorders. This has led to a shift towards the rational design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. nih.govbenthamscience.com This approach can enhance therapeutic efficacy and safety compared to single-target drugs or combination therapies nih.gov.

The 2-(1H-1,2,4-triazol-1-yl)acetamide structure is an ideal starting point for developing MTDLs. The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore present in numerous clinically approved drugs researchgate.net. Medicinal chemists employ several strategies to create multi-target agents from this scaffold:

Pharmacophore Hybridization: This involves chemically linking the 2-(1H-1,2,4-triazol-1-yl)acetamide core with another distinct pharmacophore known to have a different biological activity. For example, combining the triazole moiety with a quinazoline ring has produced derivatives with potent activity against phytopathogenic bacteria researchgate.net.

Scaffold Hopping and Molecular Modification: Researchers modify the acetamide (B32628) side chain or substitute various groups onto the triazole ring to alter the molecule's binding profile. A study on novel N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles demonstrated that such modifications could yield compounds with potential inhibitory activity against multiple SARS-CoV-2 proteins, including the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp) nih.gov.

The design of these MTDLs is often guided by computational tools, such as molecular docking, to predict the binding affinity of the novel compounds to various target proteins, thereby streamlining the development process mdpi.commdpi.com.

Strategies for Overcoming Microbial Resistance

The global spread of drug-resistant pathogens necessitates the development of novel antimicrobial agents with new mechanisms of action nih.gov. Derivatives of 2-(1H-1,2,4-triazol-1-yl)acetamide have shown significant promise in this area, exhibiting potent activity against a wide range of bacteria and fungi, including strains resistant to conventional drugs nih.gov.

Research has demonstrated that novel 1H-1,2,4-triazolyl derivatives can exhibit antibacterial activity with Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like ampicillin and chloramphenicol bg.ac.rsnih.gov. Their antifungal activity has also been reported to be significantly more potent—up to 45 times—than reference drugs such as ketoconazole (B1673606) and bifonazole bg.ac.rsnih.gov.